molecular formula C21H18 B13771129 BENZ(a)ANTHRACENE, 8-PROPYL CAS No. 54889-82-6

BENZ(a)ANTHRACENE, 8-PROPYL

Cat. No.: B13771129
CAS No.: 54889-82-6
M. Wt: 270.4 g/mol
InChI Key: MUVMFAXETLUFCG-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 8-PROPYL: is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene ringsIt is produced during the incomplete combustion of organic matter and is often found in environmental pollutants such as tobacco smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of BENZ(a)ANTHRACENE, 8-PROPYL typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: : Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: : BENZ(a)ANTHRACENE, 8-PROPYL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : BENZ(a)ANTHRACENE, 8-PROPYL is used as a model compound in studies of PAHs and their chemical behavior. It helps in understanding the reactivity and stability of PAHs under various conditions .

Biology and Medicine: : Research on this compound includes its potential carcinogenic effects and interactions with biological molecules. It is used in studies to understand the mechanisms of PAH-induced carcinogenesis and to develop strategies for cancer prevention .

Industry: : In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structure makes it suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE, 8-PROPYL involves its interaction with cellular components, leading to various biological effects. It can form reactive metabolites that bind to DNA, causing mutations and potentially leading to cancer. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes and triggers carcinogenic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : BENZ(a)ANTHRACENE, 8-PROPYL is unique due to the presence of the propyl group, which alters its chemical properties and reactivity compared to its parent compound.

Properties

CAS No.

54889-82-6

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

8-propylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-2-6-15-8-5-9-17-14-21-18(13-20(15)17)12-11-16-7-3-4-10-19(16)21/h3-5,7-14H,2,6H2,1H3

InChI Key

MUVMFAXETLUFCG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21

Origin of Product

United States

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